molecular formula C9H15NO3 B7895228 Prop-2-en-1-yl 2-(hydroxymethyl)pyrrolidine-1-carboxylate

Prop-2-en-1-yl 2-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B7895228
M. Wt: 185.22 g/mol
InChI Key: RXNILTNAISEAQO-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 2-(hydroxymethyl)pyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidine carboxylates This compound is characterized by the presence of a pyrrolidine ring, a hydroxymethyl group, and a prop-2-en-1-yl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl 2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the esterification of 2-(hydroxymethyl)pyrrolidine-1-carboxylic acid with prop-2-en-1-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure the consistent quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 2-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: 2-(Carboxymethyl)pyrrolidine-1-carboxylate.

    Reduction: Prop-2-en-1-yl 2-(hydroxymethyl)pyrrolidine-1-ol.

    Substitution: Corresponding amides or thioesters.

Scientific Research Applications

Prop-2-en-1-yl 2-(hydroxymethyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

    Prop-2-en-1-yl 2-(hydroxymethyl)pyrrolidine-1-carboxylate: Characterized by the presence of a prop-2-en-1-yl ester group.

    Prop-2-en-1-yl 2-(hydroxymethyl)pyrrolidine-1-carboxamide: Contains a carboxamide group instead of an ester group.

    Prop-2-en-1-yl 2-(hydroxymethyl)pyrrolidine-1-thiocarboxylate: Contains a thiocarboxylate group instead of an ester group.

Uniqueness

This compound is unique due to its specific ester group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

prop-2-enyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-2-6-13-9(12)10-5-3-4-8(10)7-11/h2,8,11H,1,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNILTNAISEAQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)N1CCCC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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